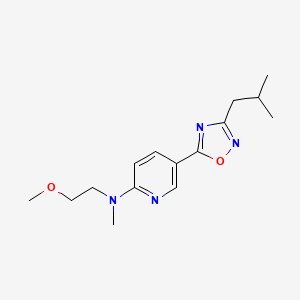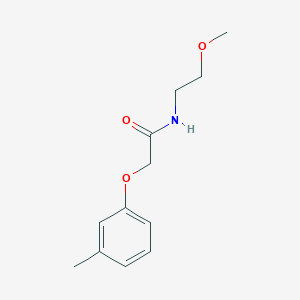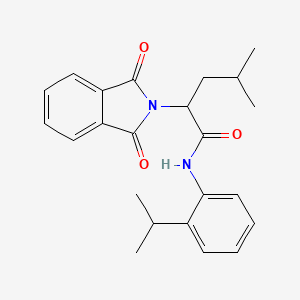![molecular formula C19H14BrN3O5S B5117053 N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5117053.png)
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that targets multiple protein kinases involved in tumor cell proliferation and angiogenesis. BAY 43-9006 was first synthesized in 1999 by Bayer AG and is currently approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mécanisme D'action
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 exerts its antitumor effects by inhibiting the activity of several protein kinases involved in tumor cell proliferation and angiogenesis. The drug binds to the ATP-binding pocket of these kinases and prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. This compound 43-9006 also inhibits the formation of new blood vessels by targeting the VEGFR/PDGFR pathway, which is essential for angiogenesis.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have a broad range of biochemical and physiological effects, including inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound 43-9006 has been shown to modulate the immune response and to enhance the efficacy of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 is a potent and selective inhibitor of several key signaling pathways involved in tumor growth and angiogenesis. It has been extensively studied in preclinical models and has shown promising results in clinical trials. However, this compound 43-9006 has several limitations for lab experiments, including its relatively short half-life and its potential to induce drug resistance.
Orientations Futures
There are several future directions for the development of N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 and related compounds. One potential direction is the development of combination therapies that target multiple signaling pathways involved in tumor growth and angiogenesis. Another direction is the development of more potent and selective inhibitors of specific protein kinases involved in tumor progression. Finally, there is a need for further research into the mechanisms of drug resistance and the development of strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 involves the reaction of 4-bromoaniline with 3-nitrobenzenesulfonyl chloride in the presence of a base to form an intermediate sulfonamide. The sulfonamide is then coupled with 3-aminobenzamide in the presence of a coupling agent to form the final product.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide 43-9006 has been extensively studied for its potential use in cancer therapy. It is a multikinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR/PDGFR pathway, and the c-KIT pathway. This compound 43-9006 has been shown to inhibit the proliferation and survival of tumor cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c20-14-7-9-15(10-8-14)21-19(24)13-3-1-6-18(11-13)29(27,28)22-16-4-2-5-17(12-16)23(25)26/h1-12,22H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPRDECDHZPKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 1-isobutyl-4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5116976.png)


![5-[3-(3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117006.png)
![{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5117011.png)
![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)
![10-(diphenylmethylene)-4-(2-methoxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117033.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B5117045.png)

![1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117069.png)
![N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5117076.png)
